

theoretical vs. experimental properties of 2-Vinylphenyl acetate

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Compound of Interest

Compound Name: 2-Vinylphenyl acetate

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An In-depth Technical Guide on the Theoretical vs. Experimental Properties of **2-Vinylphenyl Acetate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Vinylphenyl acetate, an organic compound with significant potential in polymer chemistry and as a precursor for various functional materials, remains a subject of interest for detailed characterization. This technical guide provides a comprehensive overview of the currently available theoretical and experimental properties of **2-vinylphenyl acetate** (also known as 2-acetoxystyrene). A notable scarcity of experimental data for the 2-isomer necessitates a comparative approach, referencing the more thoroughly studied 4-vinylphenyl acetate. This document summarizes known physical and spectroscopic data, outlines a plausible experimental protocol for its synthesis, and presents this information in a structured format for researchers. All quantitative data is presented in clear tables, and a representative synthesis workflow is visualized using the DOT language.

Introduction

2-Vinylphenyl acetate (CAS No. 63600-35-1) is an aromatic ester containing a vinyl group ortho to an acetoxy group on a benzene ring. This unique substitution pattern suggests potential applications in the synthesis of specialized polymers and as a building block in organic synthesis. Its isomeric counterpart, 4-vinylphenyl acetate, has been more extensively

studied, primarily due to its utility in the production of photoresists and other electronic materials^[1]. Understanding the distinct properties of the 2-isomer is crucial for exploring its specific applications. This guide aims to consolidate the known theoretical and experimental data for **2-vinylphenyl acetate**, highlight the current data gaps, and provide a practical synthetic route.

Physicochemical Properties: A Comparative Analysis

A significant challenge in the study of **2-vinylphenyl acetate** is the limited availability of experimentally determined physicochemical properties. In contrast, its isomer, 4-vinylphenyl acetate, is well-characterized. The following tables summarize the available theoretical and experimental data for **2-vinylphenyl acetate**, with comparative data for the 4-isomer where available.

General and Physical Properties

Property	2-Vinylphenyl Acetate (Theoretical/Computed)	2-Vinylphenyl Acetate (Experimental)	4-Vinylphenyl Acetate (Experimental)
Molecular Formula	<chem>C10H10O2</chem> ^[2]	<chem>C10H10O2</chem>	<chem>C10H10O2</chem> ^{[3][4][5]}
Molecular Weight	162.19 g/mol ^[2]	162.19 g/mol	162.19 g/mol ^{[3][4][5]}
Appearance	-	Colorless to Yellow to Orange clear liquid	Clear colorless liquid ^{[6][7]}
Boiling Point	Not Available	Not Available	260 °C (lit.) ^{[3][4][5][6][7][8]}
Melting Point	Not Available	Not Available	7-8 °C (lit.) ^{[4][5][6][7]}
Density	Not Available	1.07 g/mL at 20°C	1.06 g/mL at 25 °C (lit.) ^{[4][5][6][7]}
Refractive Index	Not Available	1.54	$n_{20/D}$ 1.538 (lit.) ^{[4][5][6]}
XLogP3	2.7 ^[2]	-	-

Spectroscopic Data

Detailed experimental spectroscopic data for **2-vinylphenyl acetate** is not readily available in public databases. The following table presents the types of spectral data that have been reported for related compounds, which can serve as a reference for the expected spectral characteristics of **2-vinylphenyl acetate**.

Spectrum Type	2-Vinylphenyl Acetate	4-Vinylphenyl Acetate	Vinyl Phenylacetate
¹ H NMR	Data not readily available.	¹ H NMR spectrum available[9]	Not specified
¹³ C NMR	Data not readily available.	Data available	¹³ C NMR spectrum available[10]
FTIR	Data not readily available.	Data available	FTIR spectrum available[10]
Mass Spectrometry	Predicted CCS values available[2]	Data available	Mass spectrum available[11]
Raman	Data not readily available.	Data available	Raman spectrum available[10]

Experimental Protocol: Synthesis of 2-Vinylphenyl Acetate

While a specific, detailed experimental protocol for the synthesis of **2-vinylphenyl acetate** is not widely published, a plausible route is the acetylation of 2-vinylphenol. This method is analogous to the well-documented synthesis of 4-acetoxyxystyrene from 4-hydroxystyrene[12] [13]. The following protocol is a proposed method based on these established procedures.

Reaction Scheme:

Materials:

- 2-Vinylphenol (2-hydroxystyrene)

- Acetic anhydride (Ac_2O) or Acetyl chloride (AcCl)
- A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)
- A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)
- Polymerization inhibitor (e.g., hydroquinone or 4-tert-butylcatechol)
- Deionized water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

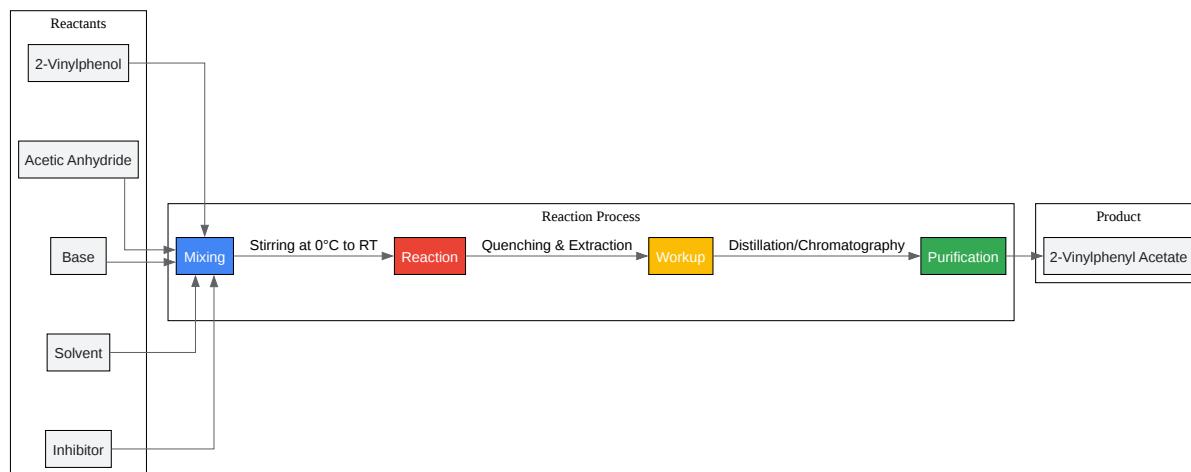
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-vinylphenol and a small amount of a polymerization inhibitor in the chosen aprotic solvent. Cool the mixture in an ice bath.
- Addition of Reagents: Slowly add the base to the cooled solution, followed by the dropwise addition of acetic anhydride or acetyl chloride.
- Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **2-vinylphenyl acetate**.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or corrosive and should be handled with appropriate personal protective equipment.

Mandatory Visualizations

Synthesis Workflow of 2-Vinylphenyl Acetate



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Caption: A flowchart illustrating the key stages in the synthesis of **2-Vinylphenyl acetate**.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research specifically investigating the biological activity or involvement in signaling pathways of **2-vinylphenyl acetate**. Studies on the biological effects of related compounds, such as vinyl acetate monomer, have focused on its metabolism to acetaldehyde and subsequent toxicological effects, including the formation of DNA adducts. However, these findings cannot be directly extrapolated to **2-vinylphenyl acetate** due to structural differences. The presence of the vinylphenyl group may confer unique biological properties that warrant future investigation, particularly in the context of drug development and toxicology.

Conclusion

2-Vinylphenyl acetate is a compound with potential for various applications, yet it remains significantly under-characterized in the scientific literature. This guide consolidates the limited available theoretical and experimental data, highlighting the stark contrast with its well-studied isomer, 4-vinylphenyl acetate. The provided synthesis protocol offers a practical starting point for researchers wishing to prepare and study this compound. The lack of biological data presents a clear opportunity for future research to explore the pharmacological and toxicological profile of **2-vinylphenyl acetate**. Further experimental determination of its fundamental physicochemical and spectroscopic properties is essential to build a comprehensive understanding of this molecule and unlock its full potential.

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